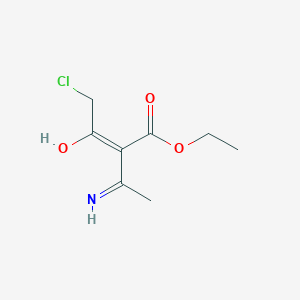ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate
CAS No.: 65713-76-0
Cat. No.: VC2796447
Molecular Formula: C8H12ClNO3
Molecular Weight: 205.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65713-76-0 |
|---|---|
| Molecular Formula | C8H12ClNO3 |
| Molecular Weight | 205.64 g/mol |
| IUPAC Name | ethyl 4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate |
| Standard InChI | InChI=1S/C8H12ClNO3/c1-3-13-8(12)7(5(2)10)6(11)4-9/h10-11H,3-4H2,1-2H3 |
| Standard InChI Key | XEMSYXJMPIRINH-UHFFFAOYSA-N |
| Isomeric SMILES | CCOC(=O)/C(=C(\CCl)/O)/C(=N)C |
| SMILES | CCOC(=O)C(=C(CCl)O)C(=N)C |
| Canonical SMILES | CCOC(=O)C(=C(CCl)O)C(=N)C |
Introduction
Chemical Identity and Structure
Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate is characterized by specific molecular properties that define its chemical identity. The compound features a unique structure with functional groups that contribute to its chemical behavior and potential applications.
Basic Chemical Properties
The fundamental chemical properties of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂ClNO₃ |
| Average Molecular Weight | 205.638 g/mol |
| Monoisotopic Mass | 205.050571 |
| CAS Registry Number | 78120-39-5 |
| MDL Number | MFCD00101820 |
The compound contains multiple functional groups including an ester (ethyl ester), an enamine (amino group on a double bond), and a chloroacetyl group, all contributing to its reactivity profile .
Structural Characteristics
Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate has a specific stereochemistry indicated by the (2E) designation, referring to the trans configuration of the double bond at the second carbon position. The structure includes:
-
A butyl carbon chain with a double bond
-
An amino group (-NH₂) attached to the third carbon
-
A chloroacetyl group (-COCH₂Cl) at the second carbon
-
An ethyl ester group (-COOC₂H₅)
This specific arrangement of functional groups creates a versatile chemical entity with potential for various chemical transformations .
The compound has been referenced in scientific literature and chemical databases under various names, reflecting different naming conventions and languages.
IUPAC and Common Names
The following table presents the different names associated with this compound:
| Name Type | Designation |
|---|---|
| IUPAC Name | Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate |
| ACD/IUPAC Name | Ethyl (2E)-3-amino-2-(chloroacetyl)-2-butenoate |
| ACD/Index Name | 2-Butenoic acid, 3-amino-2-(2-chloroacetyl)-, ethyl ester, (2E)- |
| French IUPAC Name | (2E)-3-Amino-2-(2-chloroacétyl)-2-buténoate d'éthyle |
| German IUPAC Name | Ethyl-(2E)-3-amino-2-(chloracetyl)-2-butenoat |
| Alternative Name | ethyl (E)-3-amino-2-(2-chloroacetyl)but-2-enoate |
These variations in nomenclature are important for researchers to know when searching for this compound in different databases and literature sources .
Physical Properties
The physical properties of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate influence its behavior in chemical reactions, storage conditions, and handling procedures.
Computational Chemistry Data
Computational chemistry provides theoretical values for key properties:
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 69.39 |
| LogP | 0.5901 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 4 |
These parameters are important indicators of the compound's potential behavior in biological systems, solubility characteristics, and reactivity patterns .
Synthesis and Preparation Methods
The synthesis of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate involves specific chemical pathways and reaction conditions that enable the formation of its characteristic structural features.
Related Synthetic Procedures
Information from related compounds suggests that potential synthesis approaches might include:
-
Reaction of chloroacetyl chloride with ethyl 3-aminobut-2-enoate
-
Condensation of ethyl acetoacetate derivatives with chloroacetyl compounds under controlled conditions
-
Stepwise functionalization of but-2-enoate scaffolds with appropriate nitrogen sources and chloroacetyl groups
Chemical Reactivity and Reactions
The reactivity of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate is determined by its functional groups and their electronic properties.
Applications and Uses
Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate has potential applications in various fields of chemistry and related sciences.
Synthetic Intermediate
The compound serves as a valuable synthetic intermediate due to its multifunctional nature:
-
In the synthesis of heterocyclic compounds
-
As a building block for pharmaceutically relevant molecules
-
In the preparation of modified amino acid derivatives
-
For the construction of complex molecular scaffolds with specific stereochemistry
| Classification Category | Information |
|---|---|
| GHS Pictogram | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) |
| Precautionary Statements | P261-P264-P270-P271-P280-P302+P352-P305+P351+P338-P362-P403+P233-P405-P501 |
| Storage Recommendations | Sealed in dry conditions, 2-8°C |
These safety classifications highlight the need for appropriate protective measures when handling this compound .
| Specification | Typical Value |
|---|---|
| Purity | ≥95% |
| Available Quantities | 250 mg, 1 g, 5 g |
| Storage Conditions | Sealed, dry, 2-8°C |
| Shipping Conditions | Room temperature (may vary by supplier) |
These specifications may vary between suppliers and should be verified before purchase .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume